Ethene;prop-2-enoic acid;ZINC, also known as zinc salt of poly(ethylene-co-acrylic acid), is a polymeric compound formed from the copolymerization of ethylene and acrylic acid, with zinc ions incorporated into its structure. This compound exhibits unique properties such as enhanced adhesion, toughness, and chemical resistance compared to its parent copolymer. It is primarily used in various industrial applications due to its favorable mechanical and thermal characteristics.
The compound can be synthesized through various chemical processes, primarily involving the copolymerization of ethylene and acrylic acid. The incorporation of zinc ions typically occurs during or after the polymerization process, enhancing the material's properties.
Ethene;prop-2-enoic acid;ZINC is classified as a zinc salt of a copolymer, specifically a polyacrylic acid derivative. Its classification stems from its structure, which features both alkene (from ethylene) and carboxylic acid functionalities (from acrylic acid), making it versatile in chemical reactivity and applications.
The synthesis of ethene;prop-2-enoic acid;ZINC can be achieved through several methods:
The molecular formula for ethene;prop-2-enoic acid;ZINC is . Its structure consists of:
| Property | Value |
|---|---|
| Molecular Weight | 165.5 g/mol |
| IUPAC Name | Ethene;prop-2-enoic acid;zinc |
| InChI | InChI=1S/C3H4O2.C2H4.Zn/c1-2-3(4)5;1-2;/h2H,1H2,(H,4,5);1-2H2; |
| Canonical SMILES | C=C.C=CC(=O)O.[Zn] |
| CAS Number | 59650-68-9 |
Ethene;prop-2-enoic acid;ZINC undergoes various chemical reactions:
Common reagents used in these reactions include zinc stearate and other zinc salts, facilitating ionic interactions that improve mechanical properties and thermal stability .
The mechanism by which ethene;prop-2-enoic acid;ZINC exerts its effects involves the formation of reversible ionic clusters due to zinc ions. These clusters enhance adhesion to substrates and contribute to increased toughness and chemical resistance. The ionic interactions within the polymer matrix allow for dynamic changes in physical properties under varying conditions .
Ethene;prop-2-enoic acid;ZINC has numerous applications across various industries:
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8